An In-depth Technical Guide to (S,E)-Cyclooct-2-enol
An In-depth Technical Guide to (S,E)-Cyclooct-2-enol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,E)-Cyclooct-2-enol is a chiral allylic alcohol that holds significance as a versatile building block in asymmetric synthesis. Its unique eight-membered ring structure, coupled with the presence of a stereocenter and a reactive double bond, makes it a valuable precursor for the synthesis of complex molecular architectures, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S,E)-Cyclooct-2-enol, with a focus on experimental details and data presentation relevant to researchers in the fields of organic chemistry and drug development.
Chemical Properties and Spectroscopic Data
(S,E)-Cyclooct-2-enol, with the chemical formula C8H14O, is a colorless oil. Its structure consists of an eight-membered carbon ring containing a trans-configured double bond and a hydroxyl group at a stereogenic center.
Table 1: Physicochemical Properties of (S,E)-Cyclooct-2-enol
| Property | Value | Reference |
| CAS Number | 93301-76-9 | [1] |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless oil | Inferred from related compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | Inferred from structure |
Spectroscopic Data:
Expected ¹H NMR (proton nuclear magnetic resonance) signals:
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Signals in the olefinic region (δ 5.5-6.0 ppm) corresponding to the protons of the trans-double bond.
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A signal for the proton attached to the carbon bearing the hydroxyl group (carbinol proton) in the region of δ 3.5-4.5 ppm.
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A complex multiplet pattern in the aliphatic region (δ 1.0-2.5 ppm) for the methylene (B1212753) protons of the cyclooctane (B165968) ring.
Expected ¹³C NMR (carbon-13 nuclear magnetic resonance) signals:
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Signals for the olefinic carbons in the range of δ 125-140 ppm.
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A signal for the carbon attached to the hydroxyl group around δ 65-75 ppm.
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Multiple signals in the aliphatic region (δ 20-40 ppm) for the other ring carbons.
Expected IR (infrared) spectroscopy bands:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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A band around 3010-3050 cm⁻¹ for the C-H stretching of the vinylic protons.
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A band around 1640-1680 cm⁻¹ for the C=C stretching of the trans-double bond.
Expected Mass Spectrometry (MS) data:
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The molecular ion peak (M⁺) would be expected at m/z = 126.
Synthesis of (S,E)-Cyclooct-2-enol
The enantioselective synthesis of (S,E)-Cyclooct-2-enol can be effectively achieved through the kinetic resolution of racemic (E)-cyclooct-2-enol using enzymatic methods. Lipases, particularly Candida antarctica lipase (B570770) B (CaLB), have shown high efficiency and enantioselectivity in the acylation of cyclic allylic alcohols.[2][3]
Preparation of Racemic (E)-Cyclooct-2-enol
The racemic starting material can be prepared from cyclooctene (B146475) oxide via isomerization.
Experimental Protocol: Synthesis of racemic (E)-Cyclooct-2-enol
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Reaction Setup: To a solution of cyclooctene oxide in an appropriate aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).
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Reaction Execution: The base will deprotonate a carbon adjacent to the epoxide, leading to a ring-opening and rearrangement to form the allylic alcohol. The reaction mixture is typically stirred at low temperature for several hours.
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Work-up and Purification: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford racemic (E)-cyclooct-2-enol.
Enzymatic Kinetic Resolution
The kinetic resolution of the racemic alcohol separates the enantiomers based on the differential rate of reaction of each enantiomer with an acyl donor in the presence of a lipase.
Experimental Protocol: Lipase-catalyzed kinetic resolution of (E)-Cyclooct-2-enol
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Reaction Setup: In a flask, dissolve racemic (E)-cyclooct-2-enol in a suitable organic solvent (e.g., toluene (B28343) or hexane). Add an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, and the immobilized lipase (e.g., Novozym 435, which is immobilized CaLB).
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Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion.
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Reaction Termination and Separation: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester. The enzyme is removed by filtration. The filtrate is concentrated, and the remaining (S,E)-Cyclooct-2-enol is separated from the acylated (R,E)-enantiomer by column chromatography.
Caption: Synthesis of (S,E)-Cyclooct-2-enol.
Reactions of (S,E)-Cyclooct-2-enol
As a chiral building block, (S,E)-Cyclooct-2-enol can undergo a variety of chemical transformations, allowing for the introduction of further complexity and the construction of target molecules.
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O-Functionalization: The hydroxyl group can be protected, acylated, or converted into a leaving group for subsequent nucleophilic substitution reactions.
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Epoxidation: The double bond can be epoxidized, leading to the formation of chiral epoxy alcohols, which are valuable intermediates.
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Diels-Alder Reactions: The strained trans-double bond in the cyclooctene ring makes it a reactive dienophile in Diels-Alder reactions, particularly in strain-promoted cycloadditions. This reactivity is a cornerstone of its application in bioorthogonal chemistry.[4]
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Oxidation: The secondary alcohol can be oxidized to the corresponding enone, (E)-cyclooct-2-enone.
Caption: Reactions of (S,E)-Cyclooct-2-enol.
Applications in Drug Development and Research
While specific drugs derived directly from (S,E)-Cyclooct-2-enol are not prominent in the literature, its structural motifs and those of related cyclooctene derivatives are of significant interest in medicinal chemistry and chemical biology.
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Bioorthogonal Chemistry: The strained trans-cyclooctene (B1233481) (TCO) moiety, which can be derived from cyclooctenols, is a key player in bioorthogonal "click chemistry". TCO derivatives react rapidly and specifically with tetrazines in inverse-electron-demand Diels-Alder reactions. This reaction is widely used for in vivo imaging, drug targeting, and studying biological processes in living systems due to its high biocompatibility and fast reaction kinetics.[4]
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Scaffold for Bioactive Molecules: The cyclooctane ring is present in a number of natural products with interesting biological activities. Chiral cyclooctenols serve as valuable starting materials for the total synthesis of such compounds. The conformational flexibility and unique three-dimensional shape of the eight-membered ring can be exploited to design molecules with specific interactions with biological targets. Some cyclooctene derivatives have shown potential antimicrobial and anticancer activities.[5]
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Probes for Studying Biological Pathways: The ability to attach cyclooctene moieties to biomolecules via bioorthogonal ligation allows for the development of chemical probes to study cellular signaling pathways. For instance, a TCO-modified ligand could be used to track its interaction with a specific receptor in real-time within a living cell.
Safety and Handling
Detailed toxicological data for (S,E)-Cyclooct-2-enol is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for a related compound, (E)-Cyclooct-4-enol
| Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
|
| Danger | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This information is for a related compound and should be used as a guideline. A specific safety data sheet (SDS) for (S,E)-Cyclooct-2-enol should be consulted before use.
Conclusion
(S,E)-Cyclooct-2-enol is a chiral building block with significant potential in organic synthesis and chemical biology. Its efficient synthesis via enzymatic kinetic resolution provides access to enantiomerically pure material. The unique reactivity of its strained trans-double bond, particularly in bioorthogonal chemistry, positions it as a valuable tool for researchers in drug development and for the study of complex biological systems. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with interesting and useful properties.
References
- 1. Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (E)-环辛-4-烯醇 | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
